molecular formula C26H24IN3O4 B285074 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Katalognummer B285074
Molekulargewicht: 569.4 g/mol
InChI-Schlüssel: NMZHVXZXKFXFAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BIM-46174, belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its mechanism of action and biochemical effects.

Wirkmechanismus

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of kinases, thereby preventing their activation and downstream signaling. This inhibition of kinase activity leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of inflammation and immune response. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have a high affinity for kinases, making it an effective inhibitor of their activity.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation and immune response. This compound has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied extensively in preclinical models, showing promising results in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments is its high specificity for kinases, making it an effective tool for studying the role of kinases in disease development and progression. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of using 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments is its potential off-target effects, which may affect the interpretation of the results.

Zukünftige Richtungen

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in various diseases. Future research directions for 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include the identification of potential biomarkers for patient selection, optimization of dosing regimens, and the development of combination therapies with other drugs. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in clinical settings.
In conclusion, 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research directions for 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include the evaluation of its efficacy in clinical settings and the development of combination therapies with other drugs.

Synthesemethoden

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves several steps, including the reaction of 4-iodoaniline with 4-(benzyloxy)-3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield the final product. The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Wissenschaftliche Forschungsanwendungen

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit several kinases, including JAK2, FLT3, and BTK, which play a critical role in the development and progression of these diseases. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been studied for its potential use in combination therapies with other drugs to enhance their efficacy.

Eigenschaften

Molekularformel

C26H24IN3O4

Molekulargewicht

569.4 g/mol

IUPAC-Name

N-(4-iodophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C26H24IN3O4/c1-16-23(25(31)29-20-11-9-19(27)10-12-20)24(30-26(32)28-16)18-8-13-21(22(14-18)33-2)34-15-17-6-4-3-5-7-17/h3-14,24H,15H2,1-2H3,(H,29,31)(H2,28,30,32)

InChI-Schlüssel

NMZHVXZXKFXFAX-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=C(C=C4)I

Kanonische SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=C(C=C4)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.